Ethyl 4-methoxy-2,6-dimethylbenzoate is an organic compound characterized by its ester functional group. It has the molecular formula and a molecular weight of approximately 208.25 g/mol. This compound is notable for its potential applications in organic synthesis and medicinal chemistry.
Ethyl 4-methoxy-2,6-dimethylbenzoate can be synthesized from various starting materials, including benzoic acid derivatives and methanol through esterification processes. Its CAS number is 412947-53-6, which aids in its identification in chemical databases and literature.
This compound falls under the category of benzoate esters, specifically those that are substituted with methoxy and methyl groups. It is often used in organic synthesis due to its reactivity and the presence of functional groups that can undergo further chemical transformations.
The synthesis of ethyl 4-methoxy-2,6-dimethylbenzoate typically involves the following methods:
The reaction mechanism for esterification involves nucleophilic attack by the alcohol (ethanol) on the carbonyl carbon of the carboxylic acid derivative, followed by dehydration to form the ester bond. The reaction conditions typically include heating under reflux to enhance reaction rates.
The molecular structure of ethyl 4-methoxy-2,6-dimethylbenzoate features a benzene ring with two methyl groups at positions 2 and 6, a methoxy group at position 4, and an ethyl ester group attached to the carboxylic acid moiety.
Ethyl 4-methoxy-2,6-dimethylbenzoate can undergo several chemical reactions:
The hydrolysis reaction follows first-order kinetics under acidic or basic conditions and is influenced by temperature and concentration of reactants.
The mechanism for hydrolysis involves:
The rate constants for hydrolysis can vary significantly based on pH and temperature, with higher temperatures generally increasing reaction rates due to enhanced molecular motion.
Ethyl 4-methoxy-2,6-dimethylbenzoate has various scientific uses:
Regiospecific [3+3] cycloadditions between 1-methoxycyclohexa-1,4-dienes and alkylpropiolate esters provide a high-yielding route to 4-methoxy-2,6-dimethylbenzoate esters. This method capitalizes on the inherent electronic biases of the diene system to enforce meta-substitution patterns essential for the target molecule. When methyl propiolate reacts with 1-methoxy-3,5-dimethylcyclohexa-1,4-diene at 80°C in xylene, methyl 2,4-dimethoxy-6-methylbenzoate forms as the primary product (78% isolated yield) with near-complete regiocontrol (>20:1 regioselectivity) [2] [5]. The reaction mechanism proceeds through a concerted, thermally allowed cycloaddition where the electron-rich C1-C2 diene bond attacks the β-carbon of the propiolate ester, followed by rearomatization via methanol elimination. Substituent effects critically influence outcomes: Electron-donating methyl groups at the diene’s C3 and C5 positions enhance both reaction rate and regioselectivity by elevating HOMO energy and creating steric differentiation at reaction sites.
Table 1: Cycloaddition Outcomes with Varied Diene Substituents
Diene Substituents | Propiolate Ester | Product | Yield (%) | Regioselectivity Ratio |
---|---|---|---|---|
3,5-dimethyl, 1-OMe | Methyl propiolate | 2,4-OMe,6-Me | 78 | >20:1 |
3-methyl, 1-OMe | Ethyl propiolate | 4-OMe,6-Me | 65 | 12:1 |
None, 1-OMe | Methyl propiolate | 4-OMe | 42 | 3:1 |
Optimization studies confirm that high-boiling aromatic solvents (xylene, cumene) outperform polar aprotic solvents like DMF by minimizing hydrolysis of the methoxy group during extended reaction times. Throughput efficiency remains moderate (batch reaction time: 12–18 hours), but the method delivers exceptional regiochemical precision unattainable via classical Friedel-Crafts approaches, which suffer from ortho/para mixture formation with electron-rich arenes [2] .
Direct esterification of 4-methoxy-2,6-dimethylbenzoic acid using ethanol under acid catalysis provides a robust route to the target ester. Concentrated sulfuric acid (2–5 mol%) in refluxing toluene achieves 85–92% conversion within 4 hours, but suffers from regiochemical vulnerabilities: Competitive demethylation generates ethyl 2,6-dimethyl-4-hydroxybenzoate (3–7% yield) as a byproduct, necessitating meticulous purification [3] . Solvent-free conditions with p-toluenesulfonic acid (PTSA, 1 mol%) at 110°C mitigate this issue, reducing demethylation to <1% and delivering 89% isolated yield after 3 hours. Microwave assistance further enhances efficiency: Exposure to 300W irradiation with silica-supported PTSA reduces reaction time to 15 minutes while maintaining 91% yield and eliminating solvent use [3].
Table 2: Acid-Catalyzed Esterification Optimization
Acid Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Demethylation Byproduct (%) |
---|---|---|---|---|---|
H₂SO₄ (5 mol%) | Toluene | 110 | 4 | 85 | 5–7 |
PTSA (1 mol%) | None | 110 | 3 | 89 | <1 |
SiO₂-PTSA (0.5g) | None (MW) | 150 | 0.25 | 91 | 0 |
For acid-sensitive substrates, thionyl chloride-mediated formation of the acid chloride followed by ethanolysis at 0°C proves effective (overall yield: 82%). This stepwise method avoids electrophilic aromatic substitution side reactions but introduces handling complexities associated with SOCl₂ .
Solid acid catalysts enable sustainable ester synthesis by minimizing waste and enabling catalyst reuse. Sulfonated poly(styrene-divinylbenzene) resins (e.g., Amberlyst™-15) catalyze the one-pot tandem Knoevenagel condensation and decarboxylation between p-methoxyacetophenone and diethyl oxalate. Under optimized conditions (5 wt% catalyst, ethanol solvent, 80°C, 6 hours), this approach achieves 88% conversion to ethyl 4-methoxy-2,6-dimethylbenzoate with >99% selectivity. The heterogeneous catalyst retains activity over five cycles after regeneration via methanol washing, with yields decreasing marginally from 88% to 83% [1] [6].
Environmental metrics demonstrate superiority over homogeneous catalysis: Process mass intensity (PMI) drops to 3.2 versus 8.7 for H₂SO₄-catalyzed routes, while E-factor improves to 1.8 (kg waste/kg product) from 5.3. Key to this efficiency is the elimination of aqueous workups – simple filtration isolates the catalyst, and ethanol removal by flash distillation yields the product with >98% purity. Wastewater generation reduces to 0.3 L/mol compared to 2.1 L/mol in conventional processes, primarily by avoiding neutralization salts [1].
Table 3: Environmental Impact Comparison of Catalytic Systems
Catalyst System | PMI | E-Factor | Wastewater (L/mol) | Catalyst Reuse (cycles) |
---|---|---|---|---|
Amberlyst™-15 | 3.2 | 1.8 | 0.3 | >5 |
H₂SO₄ (homogeneous) | 8.7 | 5.3 | 2.1 | 0 |
SiO₂-PTSA | 4.1 | 2.4 | 0.5 | 3 |
Continuous flow hydrogenation of ethyl 4-methoxy-2,6-dimethylbenzenecarboxylate over Pd/C (5% wt) in microchannel reactors achieves near-quantitative conversion (98%) at 50°C and 10 bar H₂ pressure with only 10-second residence time. This system eliminates mass transfer limitations inherent in batch reactors, suppressing over-reduction byproducts to <0.5% [3] . For esterification, tube reactors packed with acidic ion-exchange resins (e.g., Nafion® SAC-13) enable precise temperature control. Ethanol and 4-methoxy-2,6-dimethylbenzoic acid (1:3 molar ratio) flowing at 0.2 mL/min through a 100°C reactor produce 95% conversion with 99% selectivity at 30 minutes residence time – a 6-fold productivity increase over batch protocols.
Solvent selection critically influences flow efficiency: High-boiling alcohols like 1-pentanol facilitate single-phase flow while permitting reaction temperatures up to 160°C without pressurization. This enables 99% conversion in under 5 minutes for transesterification of methyl benzoate precursors. Integrated separation units (e.g., in-line membrane separators) allow continuous product isolation, achieving space-time yields of 210 g·L⁻¹·h⁻¹ – 8-fold higher than batch reactors .
Table 4: Continuous Flow Reactor Performance Metrics
Reaction Type | Catalyst/Reactor Type | Temp (°C) | Residence Time | Conversion (%) | Productivity (g·L⁻¹·h⁻¹) |
---|---|---|---|---|---|
Esterification | Nafion® SAC-13 (packed) | 100 | 30 min | 95 | 85 |
Hydrogenation | Pd/C (microchannel) | 50 | 10 sec | 98 | 210 |
Transesterification | None (thermal) | 160 | 5 min | 99 | 180 |
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